9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“9-(dimethylamino)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in various fields. It has been shown to be selective for the mGluR1, with nanomolar affinity . This compound has also been associated with the development of ATP-competitive VEGFR-2 selective inhibitors .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one study, a novel series of tricyclic pyrido thieno pyrimidin-4-amine derivatives were designed and synthesized . Another study reported the design and synthesis of a novel series of 8-arylpyrido [3’,2’:4,5]thieno [3,2-d]pyrimidin-4-amines via microwave-assisted multi-step synthesis .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various techniques such as IR, (1)H NMR, (13)C NMR, elemental and mass spectral analyses . The molecular formula of this compound is C11H10N4OS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions of iminophosphorane with aromatic isocyanates, which reacted with amines, phenols or ROH to give 2‐substituted 5,6,7,8‐tetrahydropyrido .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been characterized by various techniques such as IR, (1)H NMR, (13)C NMR, elemental and mass spectral analyses . The molecular weight of this compound is 343.4 g/mol .Scientific Research Applications
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their potential as antitubercular agents . They have been designed, synthesized, and screened against Mycobacteria in efforts to develop new treatments against Mycobacterium tuberculosis .
Epidermal Growth Factor Receptor Inhibitors
Derivatives of thieno[2,3-d]pyrimidine have been synthesized and characterized for their biological activity as epidermal growth factor receptor (EGFR) inhibitors . These compounds are significant in cancer research as EGFR plays a crucial role in the proliferation and survival of cancer cells .
EZH2 Inhibitors
Substituted thieno[3,2-d]pyrimidine derivatives have been evaluated as EZH2 inhibitors . EZH2 is an enzyme that contributes to the epigenetic silencing of genes and is implicated in various cancers. The derivatives’ antiproliferative activity against different cancer cell lines has been tested .
Mechanism of Action
Target of Action
The primary target of 9-(dimethylamino)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often associated with cancer progression when overexpressed .
Mode of Action
This compound acts as an inhibitor of EZH2 . By binding to the EZH2 enzyme, it prevents the enzyme from adding methyl groups to histones, a process known as methylation. This methylation can lead to the repression of tumor suppressor genes, thus promoting cancer growth. By inhibiting EZH2, the compound can potentially prevent this gene repression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. By inhibiting this process, the compound can alter the expression of genes involved in cell proliferation and survival, potentially slowing down or stopping the growth of cancer cells .
Result of Action
The compound has shown antitumor activity against various cancer cell lines . For instance, it has demonstrated remarkable activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
properties
IUPAC Name |
13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-15(2)6-3-4-12-11-7(6)8-9(17-11)10(16)14-5-13-8/h3-5H,1-2H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEYHEBYOUWRQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C3=C(C(=O)NC=N3)SC2=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one |
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